4-(2-chlorobenzyl)-N-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]piperazin-1-amine
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Overview
Description
(2E)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-METHYL-3-PHENYLPROP-2-EN-1-IMINE is a complex organic compound with a unique structure that includes a piperazine ring, a chlorophenyl group, and a phenylprop-2-en-1-imine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-METHYL-3-PHENYLPROP-2-EN-1-IMINE typically involves multiple steps, starting with the preparation of the piperazine derivative. The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with piperazine. The final step involves the formation of the imine bond through a condensation reaction between the piperazine derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-METHYL-3-PHENYLPROP-2-EN-1-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups replacing the chlorophenyl group.
Scientific Research Applications
(2E)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-METHYL-3-PHENYLPROP-2-EN-1-IMINE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-METHYL-3-PHENYLPROP-2-EN-1-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: A compound with a similar chlorophenyl group but different functional groups.
Bromomethyl methyl ether: Contains a bromomethyl group instead of a chlorophenyl group.
Methyl 4-fluorobenzoate: Features a fluorobenzoate group, differing in the substitution pattern and functional groups.
Uniqueness
(2E)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-METHYL-3-PHENYLPROP-2-EN-1-IMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its piperazine ring and imine bond are particularly noteworthy, as they contribute to its versatility in various chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C21H24ClN3 |
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Molecular Weight |
353.9 g/mol |
IUPAC Name |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C21H24ClN3/c1-18(15-19-7-3-2-4-8-19)16-23-25-13-11-24(12-14-25)17-20-9-5-6-10-21(20)22/h2-10,15-16H,11-14,17H2,1H3/b18-15+,23-16? |
InChI Key |
KWVXTUBVGIUVEN-NNQSBTTHSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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